molecular formula C9H15N3 B6166203 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine CAS No. 1781627-89-1

2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Cat. No.: B6166203
CAS No.: 1781627-89-1
M. Wt: 165.24 g/mol
InChI Key: OIAFZEAJPLKLRF-UHFFFAOYSA-N
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Description

2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a tetrahydroindazole core, a privileged scaffold recognized for its diverse pharmacological potential. Indazole-containing derivatives are known to exhibit a wide spectrum of biological activities, making them key structural motifs in the development of novel therapeutic agents . Researchers utilize this specific amine-functionalized analog as a versatile building block for chemical synthesis or as a candidate for high-throughput screening in biological assays. Its structure suggests potential for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in various research programs. All products are strictly For Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1781627-89-1

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,3-dimethyl-4,5,6,7-tetrahydroindazol-5-amine

InChI

InChI=1S/C9H15N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h7H,3-5,10H2,1-2H3

InChI Key

OIAFZEAJPLKLRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2=NN1C)N

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 2,3 Dimethyl 4,5,6,7 Tetrahydro 2h Indazol 5 Amine and Its Analogs

Established Synthetic Routes to Tetrahydroindazole (B12648868) Derivatives

Cyclocondensation Approaches, including reactions from cyclohexanones and hydrazines

A cornerstone in the synthesis of the tetrahydroindazole core is the cyclocondensation reaction between a substituted cyclohexanone (B45756) and a hydrazine (B178648) derivative. This approach, often a variation of the Paal-Knorr synthesis, provides a direct and efficient route to the bicyclic system.

One of the most common starting materials is a 1,3-dicarbonyl derivative of cyclohexane (B81311), such as 2-acetylcyclohexanone (B32800). The reaction with hydrazine hydrate (B1144303) or substituted hydrazines proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the tetrahydroindazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the cyclohexanone and the hydrazine.

For instance, the reaction of 2-acetylcyclohexanone with various hydrazines has been shown to produce a range of 3-methyl-4,5,6,7-tetrahydro-1H-indazoles. When a substituted hydrazine, such as methylhydrazine, is used, a mixture of N1- and N2-alkylated isomers can be formed. The reaction conditions, including solvent and temperature, can influence the ratio of these isomers.

The Vilsmeier-Haack reaction on cyclohexanone hydrazones represents another cyclocondensation strategy. In this method, a cyclohexanone is first converted to its corresponding hydrazone, which is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This treatment facilitates the cyclization and formation of the tetrahydroindazole ring system. This method has been successfully applied to 4-substituted cyclohexanones, expanding the diversity of accessible analogs.

Multi-step Syntheses Involving Cyclization, Alkylation, and Functional Group Transformations

The synthesis of specifically substituted tetrahydroindazoles, such as 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine, often requires a multi-step approach. These sequences typically begin with the formation of the core tetrahydroindazole ring, followed by a series of functional group interconversions and substitutions.

A plausible synthetic pathway to the target compound can be envisioned starting from a readily available substituted cyclohexanone. For example, a 4-functionalized cyclohexanone can be used to introduce a precursor to the 5-amino group. The initial cyclocondensation with a hydrazine derivative would form the tetrahydroindazole scaffold.

Subsequent N-alkylation is a key step to introduce the methyl group at the 2-position. Direct alkylation of N-unsubstituted tetrahydroindazoles can lead to a mixture of N1 and N2 isomers. However, regioselective N-alkylation methods have been developed. For example, the use of specific bases and alkylating agents, or protecting group strategies, can favor the formation of the desired N2-methylated product. One reported method for the regioselective N2-methylation of indazoles involves the use of trimethyl orthoformate in the presence of sulfuric acid, proceeding through a thermodynamically controlled intramolecular rearrangement.

The introduction of the methyl group at the 3-position is often achieved by starting with a precursor that already contains this functionality, such as 2-acetylcyclohexanone.

Finally, the 5-amino group can be introduced or unmasked. If a precursor functional group, such as a nitro or keto group, was carried through the synthesis at the corresponding position on the cyclohexane ring, it can be converted to the amine. For example, a 5-oxo-tetrahydroindazole can undergo reductive amination to install the 5-amino group. Alternatively, a nitro-substituted analog can be reduced to the corresponding amine.

Specific Methodologies for Indazol-5-amine Moieties

The synthesis of tetrahydroindazoles bearing an amine group at the 5-position is of particular interest due to the potential for these compounds to serve as versatile intermediates for further functionalization.

One direct approach involves the use of a 4-aminocyclohexanone (B1277472) derivative as the starting material for the cyclocondensation reaction. However, the stability and availability of such precursors can be a limitation.

A more common strategy involves the introduction of a functional group at the 4-position of the cyclohexanone ring that can be later converted to an amine. For example, starting with a 4-oxocyclohexanone derivative, the resulting tetrahydroindazol-5-one can be subjected to reductive amination. This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Another approach is the synthesis of 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles, which involves the reaction of benzylidene tetralones with hydrazine. This reaction demonstrates the feasibility of forming an amino-substituted tetrahydro-polycyclic indazole system. The knowledge from such syntheses can be adapted for the preparation of simpler tetrahydroindazol-5-amines.

Development of Novel Synthetic Methods

Catalyst-Mediated Reactions

The use of catalysts has significantly advanced the synthesis of indazole and tetrahydroindazole derivatives, often leading to improved yields, higher selectivity, and milder reaction conditions. Transition metal catalysts, in particular, have been widely employed.

Palladium-catalyzed cross-coupling reactions, for instance, can be used for the late-stage functionalization of pre-formed tetrahydroindazole scaffolds. If a halogenated tetrahydroindazole is synthesized, various substituents can be introduced through reactions like the Suzuki or Buchwald-Hartwig couplings.

Copper-catalyzed reactions have also proven effective. For example, copper(I) oxide nanoparticles have been used to catalyze the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. While this example leads to an aromatic indazole, the principles of copper-catalyzed N-N and C-N bond formation are relevant to the synthesis of related heterocyclic systems.

Rhodium and cobalt catalysts have been utilized in C-H activation/annulation reactions for the synthesis of indazole derivatives. These methods offer atom-economical routes to functionalized indazoles by directly functionalizing C-H bonds.

Lewis acids are also employed to catalyze cyclocondensation reactions, for example, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, a reaction analogous to tetrahydroindazole formation.

Green Chemistry Approaches, such as microwave-assisted syntheses

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of less hazardous solvents, improved energy efficiency, and waste reduction, are increasingly being applied to the synthesis of tetrahydroindazoles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. umn.edu

The cyclocondensation of 2-acetylcyclohexanone with various hydrazines to form tetrahydroindazoles has been shown to be significantly more efficient under microwave irradiation. umn.edu The table below summarizes a comparison of conventional and microwave-assisted methods for the synthesis of a series of tetrahydroindazole derivatives.

CompoundHydrazine ReactantConventional Method (Time, Yield)Microwave Method (Time, Yield)
3-methyl-4,5,6,7-tetrahydro-1H-indazoleHydrazine hydrate4h, 75%10 min, 92%
3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazolePhenylhydrazine (B124118)6h, 70%15 min, 88%
2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole4-Fluorophenylhydrazine6h, 68%15 min, 85%

The data clearly indicates that microwave-assisted synthesis offers significant advantages in terms of both reaction time and product yield. umn.edu This efficiency, coupled with reduced energy consumption, positions microwave-assisted synthesis as a superior green chemistry approach for the preparation of tetrahydroindazole derivatives. umn.edu

Derivatization and Structural Modification of the Tetrahydroindazole Core

The ability to selectively modify the tetrahydroindazole core is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Researchers have developed various strategies to functionalize both the amine moiety and the heterocyclic ring system.

Functionalization of the Amine Moiety

The primary amine at the C5 position of the tetrahydroindazole ring is a key handle for introducing a diverse array of substituents. Standard synthetic transformations such as acylation, alkylation, and sulfonylation are commonly employed to modify this functional group.

Acylation: The amine can be readily acylated using acid chlorides, anhydrides, or activated esters to form the corresponding amides. For instance, reaction with various acylating agents can introduce aliphatic or aromatic substituents, allowing for the exploration of how different amide functionalities influence the biological profile of the molecule. Enzymatic N-acylation using aminoacylases in aqueous media has also been explored as a greener alternative to traditional chemical methods for the selective acylation of amino acids and could potentially be applied to amino-heterocycles like the title compound. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors, potentially enhancing binding affinity to biological targets. The synthesis of heteroaryl sulfones through the proton-catalyzed rearrangement of corresponding sulfonamides has been reported, showcasing advanced methods for creating diverse sulfonated compounds.

ModificationReagent ClassResulting Functional Group
AcylationAcid chlorides, AnhydridesAmide
AlkylationAldehydes/Ketones (Reductive Amination)Secondary or Tertiary Amine
SulfonylationSulfonyl chloridesSulfonamide

Substitutions on the Indazole Ring and Tetrahydro Moiety

Modifications to the indazole ring and the saturated tetrahydro portion of the molecule provide additional avenues for structural diversification.

Substitutions on the indazole ring can be achieved through various synthetic routes, often starting from appropriately substituted precursors. For example, the synthesis of novel 4,5,6,7-tetrahydro-2H-indazole derivatives can be accomplished through the reaction of N¹,N³,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate. researchgate.net The use of substituted phenylhydrazines in condensation reactions with cyclohexanone derivatives allows for the introduction of various aryl groups on the indazole nitrogen. researchgate.net

Furthermore, functionalization of the tetrahydro moiety can be achieved through reactions targeting the cyclohexene (B86901) ring prior to or after the formation of the indazole core. For instance, the synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and their 2-aryl isomers has been reported via the condensation of a phenylhydrazine with a 2-(hydroxymethylene)cyclohexanone-4-carboxylate. nih.gov This indicates that the tetrahydro ring can be functionalized with groups like carboxylic acids, which can then be further modified.

Stereoselective Synthesis and Chiral Resolution for Tetrahydroindazole Scaffolds

The C5-amine of this compound introduces a chiral center, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for stereoselective synthesis and chiral resolution are of paramount importance.

Stereoselective Synthesis: The diastereoselective synthesis of highly substituted cyclohexanones, which are precursors to tetrahydroindazoles, has been achieved through cascade inter–intramolecular double Michael strategies. beilstein-journals.org This approach allows for the control of relative stereochemistry in the carbocyclic ring, which can then be carried through to the final heterocyclic product. While specific examples for the direct asymmetric synthesis of 5-aminotetrahydroindazoles are not abundant in the literature, the principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, can be applied to the synthetic routes of these compounds.

Enzymatic resolution offers a powerful alternative for the separation of enantiomers. Enzymes such as lipases and proteases can selectively catalyze reactions on one enantiomer of a racemic mixture. For example, the enzymatic resolution of amino acids via the hydrolysis of their esters is a well-established method. nih.gov Similarly, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, can theoretically provide a 100% yield of the desired enantiomer. nih.gov These enzymatic methods could potentially be adapted for the resolution of this compound or its derivatives.

MethodDescription
Stereoselective Synthesis
Diastereoselective SynthesisControl of relative stereochemistry during the formation of the carbocyclic precursor. beilstein-journals.org
Chiral Resolution
Classical ResolutionFormation and separation of diastereomeric salts with a chiral resolving agent.
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer. nih.gov
Dynamic Kinetic ResolutionCombination of enzymatic resolution and in-situ racemization of the unwanted enantiomer. nih.gov

Structure Activity Relationship Sar and Molecular Design Studies of Tetrahydroindazole 5 Amine Derivatives

Positional and Substituent Effects on In Vitro Biological Activities of Analogues

The biological activity of tetrahydroindazole-5-amine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Research into analogues of this class has provided critical insights into the structural requirements for various biological targets.

Systematic modifications of the 5-amino group have been shown to be a key determinant of activity. For instance, in a series of 1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamides, the substituent on the 5-amino group significantly impacted their potency as sigma-2 receptor ligands. The introduction of various benzyl (B1604629) and other cyclic groups at this position led to a range of activities, highlighting the importance of this interaction point. nih.gov

The following table summarizes the in vitro biological activities of selected 5-amino substituted tetrahydroindazole (B12648868) analogues:

CompoundSubstituent at 5-amino positionIn Vitro Activity (IC50 or Ki)Biological Target
7a4-FluorobenzylData not specifiedSigma-2 Receptor
7b4-ChlorobenzylData not specifiedSigma-2 Receptor
7c2,4-DimethoxybenzylData not specifiedSigma-2 Receptor
7i4-PhenoxyphenylData not specifiedSigma-2 Receptor
7k(Tetrahydro-2H-pyran-4-yl)methylData not specifiedSigma-2 Receptor
7lTetrahydroisoquinolineExcellent sigma-2 inhibitionSigma-2 Receptor
7mTertiary amineExcellent sigma-2 inhibitionSigma-2 Receptor
7nN-methyl piperazineKi = 34 nMSigma-2 Receptor

Furthermore, broader studies on the tetrahydroindazole scaffold have revealed that substitutions at other positions also play a crucial role. For example, in a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, the nature of the aryl group at the 1-position significantly influenced their anti-inflammatory activity. researchgate.net While this is a different functional group at position 5, it underscores the sensitivity of the tetrahydroindazole core to substitutions. The most active compound in that series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. researchgate.net

The choice between 1H- and 2H-indazole isomers can also dramatically affect biological outcomes. For instance, in the context of anti-inflammatory activity, 1-aryl isomers of tetrahydroindazole-5-carboxylic acids were found to be significantly more active than their 2-aryl counterparts. researchgate.net This highlights the critical importance of the nitrogen position within the pyrazole (B372694) ring for biological interactions.

Rational Design Principles for Analogs with Modulated Biological Profiles

Rational drug design strategies are instrumental in the development of tetrahydroindazole-5-amine analogues with tailored biological activities. These approaches leverage structural information from the target protein and known ligand-receptor interactions to guide the design of novel compounds. nih.govresearchgate.net

A key principle in the rational design of these analogues is the identification and optimization of key pharmacophoric features. For the tetrahydroindazole scaffold, these often include a hydrogen bond donor/acceptor at the 5-amino position, a hydrophobic region defined by the tetrahydro-cyclohexane ring, and the pyrazole ring which can engage in various interactions.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, allows for the design of ligands that can fit optimally into the binding site. For instance, if the target protein has a well-defined hydrophobic pocket, analogues can be designed with appropriate lipophilic substituents on the tetrahydroindazole core to enhance binding affinity. Similarly, if there are specific hydrogen bond donors or acceptors in the active site, the 5-amino group or other positions on the scaffold can be modified to create complementary interactions. nih.gov

Another design principle involves the concept of bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, the phenyl ring in a lead compound could be replaced with a pyridine (B92270) or thiophene (B33073) ring to explore different electronic and steric interactions within the binding site.

Fragment-based drug design is another powerful approach where small molecular fragments that bind to the target are identified and then grown or linked together to create more potent ligands. nih.gov For tetrahydroindazole-5-amine derivatives, the core itself could be considered a key fragment, which can then be elaborated with various substituents at the 2, 3, and 5-positions to optimize interactions with the target.

Conformational Analysis and Tautomerism Considerations (e.g., 1H- and 2H-indazole forms)

A significant consideration for indazole-containing compounds is annular tautomerism, which involves the migration of the proton on the pyrazole ring between the two nitrogen atoms, leading to the existence of 1H- and 2H-indazole tautomers. researchgate.netaustinpublishinggroup.com The relative stability of these tautomers can be influenced by the nature and position of substituents, as well as the solvent environment. nih.govnih.gov

Theoretical studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that the energy difference between the 1H and 2H tautomers can be very small. nih.govresearchgate.net For instance, in the case of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is experimentally more stable than the 1H-form by a very small margin in DMSO-d6. nih.gov Density functional theory (DFT) calculations have been employed to predict the most stable tautomer, and these predictions are generally in good agreement with experimental data. nih.govnih.gov

The following table summarizes the calculated energy differences between the 1H and 2H tautomers of some 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, which provides insight into the tautomeric preferences of the tetrahydroindazole core. nih.gov

CompoundMethodEnergy Difference (1H - 2H) (kJ/mol)Most Stable Tautomer
1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G 0.932H
6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G0.652H
3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G 3.812H
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G3.302H

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry is a powerful tool for the systematic exploration of the structure-activity relationships of tetrahydroindazole-5-amine derivatives. nih.gov This approach allows for the rapid synthesis of a large number of structurally related compounds, known as a chemical library, which can then be screened for biological activity.

The synthesis of a library of tetrahydroindazole-5-amine analogues can be achieved through various strategies. A common approach is parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks in a spatially separated manner, allowing for the creation of a library of individual, purified compounds. nih.gov For example, a key intermediate such as 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-one could be subjected to reductive amination with a library of primary and secondary amines to generate a diverse set of 5-amino substituted derivatives.

Solution-phase parallel synthesis has been successfully employed to generate libraries of related indazole scaffolds. For instance, a library of 200 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was synthesized using such methods, demonstrating the feasibility of applying combinatorial approaches to this heterocyclic system. researchgate.net The key to successful library synthesis is the development of robust and high-yielding reactions that are amenable to automation and tolerate a wide range of functional groups.

The design of the combinatorial library is a critical step. The building blocks should be chosen to introduce a wide range of steric, electronic, and lipophilic properties, thereby maximizing the chemical diversity of the library. This allows for a comprehensive exploration of the chemical space around the tetrahydroindazole-5-amine scaffold and increases the probability of identifying compounds with improved biological activity.

Once synthesized, the library of compounds can be subjected to high-throughput screening to identify "hits" with the desired biological activity. The SAR data generated from screening these libraries can then be used to guide the design of the next generation of more focused libraries, ultimately leading to the identification of lead compounds with optimized properties. nih.gov

Mechanistic Investigations and Biological Target Interactions Pre Clinical, in Vitro

Identification and Characterization of Protein Targets

Research into derivatives of the tetrahydroindazole (B12648868) scaffold has identified several classes of protein targets, including enzymes, receptors, and kinases.

Enzymes: Derivatives of tetrahydroindazole have been identified as inhibitors of several key enzymes. Docking studies and in vivo evaluations have pointed to Cyclooxygenase-2 (COX-2) as a potential target for the anti-inflammatory activity of some 2,3-disubstituted tetrahydro-2H-indazoles. nih.gov Other research has shown that certain analogues can inhibit HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis. researchgate.net

Kinases: The indazole nucleus is recognized as an effective surrogate for the adenine of ATP, making it a suitable core for designing kinase inhibitors. caribjscitech.com The tetrahydroindazole scaffold, in particular, has been successfully utilized to develop potent inhibitors for several kinases:

Cyclin-Dependent Kinase 2 (CDK2): A high-throughput screen identified a tetrahydroindazole derivative, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, as an inhibitor of the CDK2/cyclin A complex. nih.govnih.gov This has led to the synthesis of over 50 analogues aimed at improving potency and selectivity for CDK2 complexes with various cyclins (A1, E, and O). nih.gov

Interleukin-2 Inducible T-cell Kinase (ITK): Structure-guided optimization has led to the discovery of selective ITK inhibitors containing the tetrahydroindazole core. acs.org ITK is a crucial enzyme in T-cell signaling pathways. acs.org

Other Kinases: The broader indazole family of compounds has been shown to inhibit a wide array of other kinases, including Rho-kinase, CRAF, and receptor tyrosine kinases like EGFR and HER-2, suggesting a wide applicability of this scaffold in developing kinase inhibitors. nih.gov

Receptors: Analogues based on the tetrahydroindazole structure have been developed as ligands for specific receptor types. A series of these derivatives were synthesized and evaluated for their affinity to sigma receptors, demonstrating moderate affinity and high selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action In Vitro

The molecular mechanisms of action for tetrahydroindazole derivatives are directly linked to their interaction with specific protein targets.

Enzyme Inhibition: For compounds targeting enzymes like CDK2, the mechanism involves binding to the kinase, often at the ATP-binding site, thereby inhibiting its enzymatic activity. nih.gov This prevents the phosphorylation of substrate proteins required for cellular processes like cell cycle progression. nih.govnih.gov Computational analysis of CDK2 inhibitors predicted a potential binding site at the interface between CDK2 and its partner protein, cyclin E1. nih.gov

Receptor Binding: Tetrahydroindazole-based ligands for the sigma-2 receptor exert their effects by binding to this transmembrane protein. nih.gov The sigma-2 receptor is implicated in promoting cell death through various pathways, and its function is modulated by these synthetic ligands. nih.gov Pharmacophore models have been generated to summarize the key structural features required for potent binding to the sigma-2 receptor. nih.gov

In Vitro Binding Affinity and Selectivity Studies

The potency and selectivity of tetrahydroindazole analogues have been quantified through in vitro binding and enzyme inhibition assays. A high-throughput screen identified an initial hit compound against the CDK2/cyclin A complex with a Kᵢ value of 2.3 μM. nih.gov Subsequent optimization efforts produced analogues with significantly improved binding affinity and inhibitory activity. nih.govnih.gov

For sigma-2 receptor ligands, competitive binding assays are used to determine affinity (Kᵢ). Studies have shown that while many analogues exhibit potent sigma-2 binding, they often have negligible affinity for the sigma-1 receptor, indicating excellent selectivity. nih.gov

In Vitro Affinity of Tetrahydroindazole Analogues for Protein Targets
Compound AnalogueTargetAssay TypeAffinity ValueReference
7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-oneCDK2/cyclin AEnzyme InhibitionKᵢ = 2.3 µM nih.gov
Analogue 53 (CDK2 Inhibitor)CDK2/cyclin A1Enzyme InhibitionIC₅₀ = 0.5 µM nih.gov
Analogue 59 (CDK2 Inhibitor)CDK2/cyclin A1Enzyme InhibitionIC₅₀ = 0.2 µM nih.gov
Analogue 12 (Sigma-2 Ligand)Sigma-2 ReceptorCompetitive BindingKᵢ = 31.0 nM nih.gov
Analogue 15c (Sigma-2 Ligand)Sigma-2 ReceptorCompetitive BindingKᵢ = 25.5 nM nih.gov

Cellular Pathway Modulation in Model Systems

The interaction of tetrahydroindazole derivatives with their protein targets leads to the modulation of key cellular pathways, which has been observed in various in vitro model systems.

Cell Cycle Control: As potent inhibitors of CDK2, certain tetrahydroindazole compounds directly affect cell cycle progression. nih.govnih.gov The CDK2/cyclin A complex is essential for DNA synthesis and the G1- to S-phase checkpoint. nih.gov Inhibition of this complex can lead to cell cycle arrest, a mechanism that is foundational to cancer therapy. nih.gov

T-Cell Signaling: Analogues that inhibit ITK have been shown to modulate T-cell signaling that occurs downstream of the T-cell receptor (TCR). acs.org This has significant implications for inflammatory and autoimmune disorders where T-cell activity is dysregulated. acs.org

Wnt Signaling Pathway: The indazole scaffold has also been implicated in the modulation of the Wnt signaling pathway. Patents have been filed for indazole compounds intended for the treatment of disorders characterized by the activation of Wnt signaling, such as certain cancers and osteoarthritis. google.com

Computational and Theoretical Chemistry Approaches in Research on 2,3 Dimethyl 4,5,6,7 Tetrahydro 2h Indazol 5 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For the tetrahydroindazole (B12648868) scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating key intermolecular interactions.

In studies of related 4,5,6,7-tetrahydro-2H-indazole derivatives, molecular docking has been successfully used to predict their binding within the active site of enzymes like cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. nih.govnih.gov These simulations help identify crucial hydrogen bonds and hydrophobic interactions between the indazole core and amino acid residues in the enzyme's catalytic site. For instance, docking of substituted 4,5-dihydro-2H-indazoles into the COX-2 active site has revealed key interactions that explain their anti-inflammatory profile. nih.gov Similarly, docking of other indazole analogs into cancer-related targets like the Murine Double Minutes-2 (MDM2) receptor and Peripheral Benzodiazepine Receptor (PBR) has shown specific bonding interactions with active site residues, providing a basis for their potential antitumor activity.

These simulations typically yield a docking score, which estimates the binding free energy, and a predicted binding pose. The lower the energy score, the higher the predicted binding affinity. This information is fundamental for prioritizing compounds for synthesis and biological testing.

Compound ClassTarget ProteinKey Interacting Residues (Example)Predicted Binding Energy (Range)Reference
4,5,6,7-Tetrahydro-2H-indazolesCOX-2Tyr385, Arg513, Ser530Favorable binding energies reported nih.gov
1-Trityl-5-azaindazolesMDM2-p53Gln72, His73Up to -359 kcal/mol
1-Trityl-5-azaindazolesPBRLeu43, Gln109, Lys140-257 to -286 kcal/mol

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds.

For classes of compounds like indazoles, QSAR studies are vital for optimizing lead compounds. Research on 2,3-disubstituted-hexahydro-2H-indazoles has demonstrated the utility of QSAR in understanding their antimicrobial activity. nih.gov These studies indicated the importance of topological parameters, which describe the branching and shape of the molecule, in defining the biological effect. nih.gov A typical QSAR model is expressed as an equation where biological activity is a function of one or more molecular descriptors.

The development of a robust QSAR model involves calculating a wide range of descriptors, including:

Topological descriptors: Quantify molecular shape, size, and branching.

Electronic descriptors: Describe the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: Relate to the lipophilicity of the molecule (e.g., LogP).

Steric descriptors: Define the three-dimensional bulk and shape of the molecule.

Statistical validation of QSAR models is critical to ensure their predictive power. nih.govrutgers.edu Techniques like cross-validation are employed to confirm that the model is not overfitted to the training data. japsr.in

Descriptor TypeExamplesInformation EncodedRelevance to Drug Design
Topological Connectivity indices (e.g., χ), Wiener indexMolecular size, shape, branching, and complexity.Influences binding site complementarity and solubility.
Electronic Dipole moment, partial atomic charges, HOMO/LUMO energiesElectron distribution, polarizability, and reactivity.Governs electrostatic interactions, hydrogen bonding, and reaction mechanisms.
Hydrophobic LogP, Molar Refractivity (MR)Lipophilicity and partitioning between aqueous and lipid phases.Affects membrane permeability, absorption, and distribution (ADME properties).
Steric Molecular volume, surface area, ovalityThree-dimensional size and shape of the molecule.Determines steric fit within a receptor's binding pocket.

Molecular Dynamics Simulations to Assess Stability and Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the protein, and calculate binding free energies more accurately. nih.govfrontiersin.org

In the context of indazole derivatives, MD simulations can validate the interactions predicted by docking. nih.gov By simulating the complex in a solvated environment for nanoseconds or longer, researchers can observe whether key hydrogen bonds are maintained and how water molecules mediate interactions. pensoft.net The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.govfrontiersin.org

MD simulations provide detailed insights into:

Conformational Changes: How the protein and ligand adapt to each other upon binding.

Interaction Stability: The persistence of key interactions (e.g., hydrogen bonds) over time.

Solvent Effects: The role of water molecules in mediating or disrupting binding.

Binding Free Energy: More rigorous calculations (e.g., MM-PBSA) can be performed on MD trajectories to estimate the strength of the interaction. japsr.in

Analysis TypeKey MetricsInsights Gained
Structural Stability Root-Mean-Square Deviation (RMSD)Assesses the stability of the ligand's position in the binding site and the overall protein structure.
Atomic Fluctuations Root-Mean-Square Fluctuation (RMSF)Identifies flexible or rigid regions of the protein upon ligand binding.
Interaction Analysis Hydrogen bond analysis, contact mappingDetermines the persistence and strength of specific interactions between the ligand and protein residues.
Binding Free Energy MM-PBSA/MM-GBSA calculationsProvides a more accurate estimation of binding affinity by averaging over multiple conformations.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of a molecule with high accuracy. nih.govresearchgate.net For a compound like 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine, these calculations can provide fundamental insights that are not accessible through classical molecular mechanics methods.

DFT studies on indazole derivatives have been used to calculate a variety of properties. nih.govrsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Other calculated properties include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.

Optimized Molecular Geometry: Predicts bond lengths and angles with high precision.

Global Reactivity Descriptors: Parameters like chemical hardness and electronegativity can be derived from HOMO/LUMO energies to quantify reactivity. researchgate.net

Calculated PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Correlates with the capacity to donate an electron (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Correlates with the capacity to accept an electron (electrophilicity).
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density.Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for intermolecular interactions.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the nature of intermolecular forces.

Virtual Screening and Lead Optimization In Silico

Virtual screening is a powerful in silico technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the time and cost associated with high-throughput screening (HTS). sci-hub.box For a scaffold like this compound, a virtual library of analogs could be generated by varying substituents at different positions.

The virtual screening workflow typically involves:

Library Preparation: A large database of compounds is prepared, often filtered by physicochemical properties (e.g., Lipinski's Rule of Five) to ensure drug-likeness. sci-hub.box

Docking-Based Screening: The entire library is docked into the active site of a target protein. Compounds are ranked based on their docking scores. wisdomlib.org

Hit Selection: A subset of the top-ranking compounds ("hits") is selected for further analysis.

Post-Screening Analysis: More rigorous methods, such as MD simulations or binding free energy calculations, are applied to the selected hits to refine the predictions and eliminate false positives.

Once a promising "hit" is identified, in silico lead optimization begins. This involves iterative structural modifications to the lead compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. QSAR models and quantum chemical calculations guide this process by predicting how specific chemical changes will affect activity and reactivity.

StepComputational MethodPurposeOutcome
1. Target & Library Preparation Protein preparation tools, cheminformaticsPrepare the 3D structure of the biological target and filter a large compound library for drug-like properties.A validated target structure and a filtered library of potential ligands.
2. High-Throughput Virtual Screening Molecular DockingRapidly dock and score thousands to millions of compounds against the target's binding site.A ranked list of compounds based on predicted binding affinity.
3. Hit Identification & Clustering Scoring function analysis, diversity analysisSelect the top-scoring compounds and group them by chemical similarity to identify diverse scaffolds.A manageable set of "hit" compounds for further investigation.
4. Hit-to-Lead Refinement MD Simulations, MM-PBSA/GBSAValidate the stability of the docked poses and obtain more accurate binding energy estimates for the top hits.A prioritized list of validated hits with higher confidence.
5. Lead Optimization QSAR, DFT, Free Energy Perturbation (FEP)Iteratively modify a lead compound to enhance potency, selectivity, and ADME properties based on predictive models.Optimized lead candidates for chemical synthesis and experimental testing.

Advanced Analytical and Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

For ¹H NMR , a spectrum of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine would be expected to reveal distinct signals for each unique proton environment. Key features would include:

Chemical Shifts (δ): The position of signals would help differentiate between protons on the saturated cyclohexane (B81311) ring, the methyl groups, and the amine group. Protons on carbons adjacent to nitrogen atoms would typically appear at a higher chemical shift (downfield) compared to other aliphatic protons.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming, for example, the presence of two three-proton signals for the methyl groups.

Spin-Spin Coupling: The splitting pattern of signals would provide information about adjacent protons, helping to establish the connectivity of the tetrahydroindazole (B12648868) core.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. A predicted spectrum would show distinct signals for the two methyl carbons, the four carbons of the saturated ring, and the three carbons of the pyrazole (B372694) portion of the indazole system. The chemical shifts would be indicative of the electronic environment of each carbon.

¹⁴N and ¹⁵N NMR , while less common, could provide direct information about the nitrogen atoms in the indazole ring and the amine group, confirming their chemical environment and bonding.

Hypothetical ¹H NMR Data Table

Predicted SignalChemical Shift Range (ppm)MultiplicityIntegrationAssignment
13.5 - 4.0Singlet3HN-CH₃
22.5 - 3.5Multiplet1HC₅-H
32.0 - 2.5Multiplet2HC₄-H₂ or C₆-H₂
42.0 - 2.3Singlet3HC₃-CH₃
51.5 - 2.0Multiplet2HC₄-H₂ or C₆-H₂
61.2 - 1.8Multiplet2HC₇-H₂
71.0 - 2.0Broad Singlet2HNH₂

Note: This table is a hypothetical representation of expected patterns and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (molecular formula: C₁₀H₁₇N₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which is consistent with its elemental composition.

Hypothetical Mass Spectrometry Data Table

m/z Value (Predicted)Interpretation
179.147Molecular Ion [M]⁺
164.124[M - CH₃]⁺
152.129[M - C₂H₃]⁺

Note: This table is a hypothetical representation of expected fragments and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

An IR spectrum for this compound would be expected to display characteristic absorption bands:

N-H Stretching: A primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Bands corresponding to sp³ C-H bonds (from the methyl and saturated ring carbons) would appear just below 3000 cm⁻¹.

N-H Bending: A bending vibration for the primary amine would be expected around 1600 cm⁻¹.

C-N Stretching: This would appear in the fingerprint region, typically between 1000-1200 cm⁻¹.

Hypothetical Infrared Spectroscopy Data Table

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H StretchPrimary Amine
2960 - 2850C-H StretchAlkane (CH₂, CH₃)
1650 - 1580N-H BendPrimary Amine
1470 - 1430C-H BendAlkane (CH₂, CH₃)

Note: This table is a hypothetical representation of expected absorption bands and not based on experimental data.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide unambiguous proof of its structure.

The analysis would yield detailed information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the six-membered tetrahydro ring (e.g., chair, boat, or twist-boat).

Stereochemistry: The relative spatial arrangement of the substituents.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amine group.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of a sample of this compound. A pure sample would ideally show a single peak under specific conditions (e.g., a particular column, mobile phase, and flow rate). The retention time of this peak would be a characteristic property of the compound under those conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a chemical reaction or for a preliminary purity check. The compound would appear as a single spot on the TLC plate after development with an appropriate solvent system. The retardation factor (Rf value) would be a characteristic of the compound in that specific solvent system.

Future Directions and Emerging Research Avenues for 2,3 Dimethyl 4,5,6,7 Tetrahydro 2h Indazol 5 Amine Analogues

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of indazole derivatives has been a subject of considerable research, leading to a variety of established methods. nih.gov However, the future of synthesizing analogues of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine will likely pivot towards more efficient, sustainable, and versatile methodologies that enable the rapid generation of diverse chemical libraries.

Key areas for exploration include:

Advanced Catalysis: The use of novel catalysts, including photoredox and metal-based systems, offers new avenues for C-H bond functionalization and N-N bond formation, which are central to indazole synthesis. nih.govorganic-chemistry.org For instance, copper-catalyzed reactions have been employed for the cyclization of o-haloaryl N-sulfonylhydrazones to form the 1H-indazole core. nih.gov Adapting these catalytic systems to the saturated carbocyclic portion of tetrahydroindazoles could allow for late-stage functionalization, providing access to previously unattainable analogues.

Flow Chemistry and Automation: Continuous flow chemistry provides significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Integrating automated flow synthesis platforms could enable the high-throughput production of a library of this compound analogues, where substituents on both the indazole core and the amine can be systematically varied.

Greener Synthetic Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of inexpensive and reusable catalysts like Amberlyst A-21 for the construction of the cyclohexanone (B45756) precursors to tetrahydroindazoles. researchgate.net Future work will likely explore solvent-free reactions, biocatalysis, and methods that reduce the use of toxic reagents. mdpi.com

Table 1: Emerging Synthetic Methodologies for Indazole Analogues
MethodologyDescriptionPotential Advantage for Analogue SynthesisReference
One-Pot/Cascade SynthesisMultiple reaction steps are performed in a single reaction vessel without isolating intermediates.Increased efficiency, reduced waste, and faster library generation. nih.gov
Photocatalyst-Free CyclizationLight-induced cyclization reactions that proceed without a dedicated photocatalyst, often under mild conditions.Improved sustainability and access to unique reactivity. nih.gov
Davis-Beirut ReactionA versatile method for constructing C3-substituted 2H-indazoles under mild basic conditions.Provides a reliable route to specific isomers (2H-indazoles) with diverse C3-substituents. aub.edu.lb
Eco-Friendly CatalysisUse of reusable and non-toxic catalysts, such as ion-exchange resins (e.g., Amberlyst A-21).Reduces environmental impact and cost of synthesis. researchgate.net

Identification of Underexplored Biological Targets and Pathways for Investigation

While indazole derivatives are known to interact with a range of biological targets, including protein kinases and receptors, many potential applications remain unexplored. nih.govnih.gov Future research should aim to move beyond well-established targets and investigate novel pathways where analogues of this compound could exert therapeutic effects.

Promising areas for investigation include:

Kinase Inhibition: The indazole scaffold is a privileged structure for kinase inhibitors. nih.govnih.gov While targets like Interleukin-2 inducible T-cell kinase (ITK) have been explored, a systematic screening of the human kinome could reveal novel and selective inhibitors for kinases implicated in cancer, inflammation, or neurodegenerative diseases. nih.govacs.org

Sigma Receptors: Certain tetrahydroindazole (B12648868) derivatives have been identified as ligands for sigma-2 receptors, which are overexpressed in tumor cells and implicated in neurological disorders. nih.gov Further optimization of the this compound scaffold could lead to highly potent and selective sigma-2 ligands for diagnostic imaging or therapeutic applications.

Metabolic Enzymes: Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, has been identified as a target for some tetrahydroindazole inhibitors. acs.org This suggests that other metabolic enzymes, particularly those involved in nucleotide synthesis or cellular energetics, could be viable targets for new analogues, with potential applications in oncology and autoimmune diseases.

Epigenetic Targets: The field of epigenetics offers a wealth of novel drug targets, such as histone methyltransferases, demethylases, and acetyltransferases. The structural features of indazole analogues make them suitable candidates for developing inhibitors that modulate epigenetic pathways, which are often dysregulated in cancer and other diseases.

Table 2: Potential Biological Targets for Future Investigation
Target ClassExample TargetTherapeutic RationaleReference
Protein KinasesInterleukin-2 inducible T-cell kinase (ITK)Treatment of inflammatory disorders such as asthma. nih.gov
ReceptorsSigma-2 ReceptorPotential for cancer therapeutics and diagnostics due to overexpression in tumors. nih.gov
Metabolic EnzymesDihydroorotate Dehydrogenase (DHODH)Attractive target for cancer, rheumatoid arthritis, and multiple sclerosis. acs.org
Cardiovascular TargetsSoluble Guanylate Cyclase (sGC)Modulation of the NO-cGMP pathway for treating circulatory disorders. sci-hub.se

Integration with High-Throughput Screening and Automation in Chemical Biology

To efficiently explore the biological potential of new this compound analogues, the integration of high-throughput screening (HTS) and automation is essential. drugtargetreview.com HTS allows for the rapid testing of large compound libraries against specific biological targets or in cell-based assays, accelerating the identification of promising "hit" compounds. nih.gov

Future directions in this area include:

Phenotypic Screening: Moving beyond target-based screening, high-content phenotypic screening of analogue libraries in disease-relevant cell models can identify compounds that produce a desired physiological outcome without prior knowledge of the specific molecular target. drugtargetreview.com This approach can uncover novel mechanisms of action and first-in-class therapeutics.

Automated Synthesis and Screening: Combining automated synthesis platforms with HTS allows for a closed-loop discovery cycle. An initial screen can identify active compounds, and this data can be used to computationally design a new, more focused library of analogues. The automated platform can then synthesize and test these compounds, rapidly optimizing for potency and selectivity. drugtargetreview.com

Advanced Assay Technologies: The development of more sensitive and physiologically relevant HTS assays is crucial. Technologies such as high-throughput mass spectrometry and complex imaging assays coupled with machine learning can provide richer datasets from screening campaigns, offering deeper insights into a compound's biological activity. drugtargetreview.com HTS campaigns have already proven successful in identifying bioactive indazoles, such as CDK8 inhibitors discovered from a large compound collection. nih.gov

Development of Advanced Computational Models and Predictive Tools

In silico methods are indispensable in modern drug discovery for prioritizing synthetic targets and predicting the properties of new molecules. The development of more sophisticated computational models will be critical for guiding the design of this compound analogues.

Key areas for advancement include:

Structure-Based Drug Design (SBDD): As high-resolution crystal structures of potential targets become available, SBDD techniques like molecular docking can be used to design analogues with improved binding affinity and selectivity. This approach has been successfully used to guide the optimization of tetrahydroindazole-based ITK inhibitors. nih.gov

Artificial Intelligence and Machine Learning: AI-driven models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of virtual compounds. These models can screen vast virtual libraries of potential analogues, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Predictive ADMET Modeling: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Developing robust in silico models to predict these properties for novel indazole analogues early in the discovery process is crucial. aub.edu.lb This allows chemists to focus on compounds with a higher probability of becoming successful drugs. For instance, in silico tools have been used to estimate the potential toxicity of novel 2H-indazole analogues to guide the synthesis of more compatible molecules. aub.edu.lb

Q & A

Basic: What are the common synthetic routes for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step organic reactions starting from tetrahydroindazole precursors. Key steps include:

  • Cyclization reactions using hydrazine derivatives under reflux conditions in ethanol or methanol .
  • Methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) .
  • Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) .
    Yield optimization requires careful control of temperature, solvent polarity, and catalyst selection. For example, ethanol as a solvent may improve cyclization efficiency compared to methanol due to its lower boiling point and polarity .

Advanced: How can contradictory data on the compound’s stability in acidic/basic conditions be resolved?

Answer:
Contradictions in stability studies often arise from differences in experimental setups. To resolve these:

  • Perform pH-dependent stability assays using standardized buffers (e.g., phosphate-buffered saline at pH 2.0, 7.4, and 9.0) and monitor degradation via HPLC or LC-MS over 24–72 hours .
  • Analyze degradation products to identify susceptibility points (e.g., amine group oxidation or ring-opening reactions) .
  • Use accelerated stability testing under high-temperature/humidity conditions to predict long-term behavior .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy :
    • ¹H NMR to confirm methyl group positions (δ ~2.1–2.5 ppm for CH₃) and amine protons (δ ~1.5–2.0 ppm) .
    • ¹³C NMR to verify tetrahydroindazole ring carbons and methyl substituents .
  • IR spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (C₉H₁₆ClN₃, MW 201.7) and fragmentation patterns .

Advanced: How can computational modeling predict the compound’s binding affinity for kinase targets?

Answer:

  • Use molecular docking (e.g., AutoDock Vina) to screen against kinase active sites (e.g., JAK2 or CDK2) .
  • Validate predictions with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over 100 ns trajectories .
  • Compare results with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to refine force field parameters .

Basic: What biological activities have been reported for structurally similar tetrahydroindazole derivatives?

Answer:
Analogous compounds exhibit:

  • Kinase inhibition : 2,5,5-Trimethyl-tetrahydroindazol-3-amine shows IC₅₀ values <1 µM against JAK2 in vitro .
  • Antimicrobial activity : Derivatives with halogen substituents inhibit bacterial growth (MIC ~8 µg/mL for S. aureus) .
  • Neuroprotective effects : Amine-functionalized tetrahydroindazoles reduce oxidative stress in neuronal cell models .

Advanced: How do substituent positions (e.g., methyl vs. phenyl groups) affect structure-activity relationships (SAR)?

Answer:
A comparative SAR table based on :

Compound Key Substituents Activity
2,3-Dimethyl-tetrahydroindazol-5-amineMethyl at C2, C3Moderate kinase inhibition
3-Phenyl-tetrahydroindazol-5-aminePhenyl at C3Enhanced antimicrobial activity
5-Methyl-tetrahydroindazoleMethyl at C5Reduced solubility

Advanced SAR studies require systematic substitution (e.g., introducing electron-withdrawing groups at C3) and Free-Wilson analysis to quantify contributions of individual substituents .

Basic: What are the recommended storage conditions to maintain purity?

Answer:

  • Store under inert atmosphere (N₂/Ar) at −20°C to prevent amine oxidation .
  • Use amber glass vials to avoid photodegradation .
  • Monitor purity via HPLC every 6 months; recrystallize if purity drops below 95% .

Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Answer:

  • Prodrug design : Convert the amine to a carbamate or acyloxyalkyl derivative for improved absorption .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life .
  • Metabolic profiling : Conduct LC-MS/MS studies in rodent plasma to identify major metabolites and adjust dosing regimens .

Basic: What analytical methods validate synthetic intermediates during multi-step synthesis?

Answer:

  • TLC monitoring (silica gel, ethyl acetate/hexane) for reaction progression .
  • GC-MS for volatile intermediates (e.g., methylated precursors) .
  • Elemental analysis (C, H, N) to confirm intermediate stoichiometry .

Advanced: What strategies resolve low yields in the final methylation step?

Answer:

  • Optimize base selection : Switch from K₂CO₃ to DBU for milder conditions .
  • Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reagent interaction in biphasic systems .
  • Employ microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.